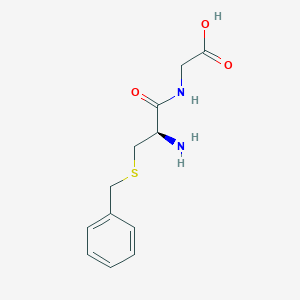

H-Cys(bzl)-gly-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(2R)-2-amino-3-benzylsulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c13-10(12(17)14-6-11(15)16)8-18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOHJUDJUVTRCF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427059 | |

| Record name | SCHEMBL3503447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-84-3 | |

| Record name | SCHEMBL3503447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of H Cys Bzl Gly Oh and Its Integration into Complex Peptide Structures

Solution-Phase Synthetic Routes to H-Cys(bzl)-gly-OH

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acid derivatives in a homogenous solution. masterorganicchemistry.com This classical approach allows for purification of intermediates at each step, which can be advantageous for ensuring the purity of the final product.

Fragment Condensation Strategies in Dipeptide Synthesis

Fragment condensation is a convergent strategy where protected peptide segments are coupled together, as opposed to the stepwise addition of single amino acids. qyaobio.comnih.gov In the context of synthesizing the dipeptide H-Cys(bzl)-gly-OH, the strategy involves the coupling of an N-terminally protected S-benzyl-L-cysteine derivative with a C-terminally protected glycine (B1666218) derivative.

The primary challenge in fragment condensation is the risk of epimerization at the C-terminal amino acid of the acylating fragment. nih.gov However, this risk is minimized when the C-terminal residue of the fragment is glycine, as it is achiral. polypeptide.comcpcscientific.com Therefore, a common strategy for synthesizing H-Cys(bzl)-gly-OH would involve coupling an N-protected S-benzyl-L-cysteine, such as Boc-Cys(Bzl)-OH or Fmoc-Cys(Bzl)-OH, with a glycine ester, like Gly-OMe or Gly-OEt. Following the coupling, the protecting groups on the N-terminus (e.g., Boc or Fmoc) and the C-terminus (e.g., methyl or ethyl ester) are removed to yield the final dipeptide.

Evaluation of Coupling Reagent Efficacy and Reaction Optimization for H-Cys(bzl)-gly-OH Formation

The success of peptide bond formation hinges on the activation of the carboxylic acid group of the N-protected amino acid. This is achieved using coupling reagents, which facilitate the reaction while minimizing side reactions, particularly racemization. luxembourg-bio.com Several classes of coupling reagents have been developed and are widely used in solution-phase synthesis.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classical coupling reagents. bachem.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its 7-aza derivative (HOAt) to suppress racemization and improve coupling efficiency. bachem.comacs.org For instance, the combination of DIC and HOBt is considered an effective method for coupling sensitive amino acids like Fmoc-Cys(Trt)-OH with minimal racemization. bachem.com

Phosphonium (B103445) salts , including BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate), are highly efficient reagents that promote rapid coupling. luxembourg-bio.comnih.gov

Aminium/Uronium salts , such as HBTU, HATU, and HCTU, are also known for their high reactivity and are widely employed. bachem.comnih.gov HATU, in particular, is noted for its effectiveness, especially when coupling sterically hindered amino acids. nih.gov

Research has shown that the choice of reagent can significantly impact the outcome, especially concerning racemization of cysteine derivatives. One study highlighted that 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a superior coupling reagent that exhibits remarkable resistance to racemization, even with highly susceptible amino acids like cysteine. luxembourg-bio.com

| Reagent Class | Examples | Key Characteristics & Applications | Ref. |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Often require additives (e.g., HOBt, Oxyma Pure) to minimize racemization. EDC is water-soluble, useful for aqueous couplings. | bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency. Do not affect amino groups, making them suitable for cyclization reactions. | luxembourg-bio.combachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very rapid coupling kinetics. HATU is highly efficient for difficult couplings. COMU shows efficiency comparable to HATU but can be unstable in DMF. | acs.orgnih.gov |

| Organophosphorus Reagents | DEPBT | Demonstrated to be highly effective with significant resistance to racemization, particularly for sensitive residues like cysteine. | luxembourg-bio.com |

Microwave-Assisted Synthesis Protocols for Accelerated Dipeptide Formation

The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including peptide synthesis. researchgate.net In solution-phase synthesis, microwave heating can dramatically reduce reaction times from hours to minutes while often improving yields. mdpi.comresearchgate.net

A study on the Lewis acid titanium tetrachloride (TiCl₄)-assisted synthesis of dipeptides demonstrated the effectiveness of microwave irradiation. mdpi.com The coupling of N-Fmoc-L-Cys(Bzl)OH with L-alanine methyl ester hydrochloride, mediated by TiCl₄ in pyridine, was completed in 35 minutes with a 70% yield under microwave conditions. mdpi.comresearchgate.net This represents a significant time reduction compared to conventional heating methods, which required 5-6 hours for similar reactions. mdpi.com Other research has also reported the synthesis of cysteine-containing dipeptides in high yields (68-96%) using microwave-assisted protocols. researchgate.net These findings underscore the utility of microwave technology in rapidly and efficiently producing dipeptides like H-Cys(bzl)-gly-OH.

Solid-Phase Synthetic Approaches Incorporating S-Benzyl-L-Cysteine and Glycine Residues

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the standard method for synthesizing peptides. masterorganicchemistry.com The process involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer support (resin). rsc.org

Resin Selection and Functionalization Strategies in SPPS

The choice of resin is a critical first step in SPPS, as it dictates the conditions for cleavage and the nature of the C-terminal group (e.g., carboxylic acid or amide). peptide.com The selection depends primarily on the Nα-protecting group strategy being employed, most commonly tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). rsc.org

For the synthesis of a peptide acid like H-Cys(bzl)-gly-OH using the Fmoc/tBu strategy , common choices include:

Wang Resin: An alkoxybenzyl alcohol resin that is cleaved with strong acid (e.g., 95% Trifluoroacetic Acid, TFA) to yield a C-terminal carboxylic acid. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions. This is advantageous for creating protected peptide fragments that can be used in subsequent solution-phase fragment condensation. acs.orgpeptide.com

For the Boc/Bzl strategy , the standard choice is:

Merrifield Resin: A chloromethylated polystyrene-divinylbenzene copolymer. The peptide is typically cleaved from this resin using strong, hazardous acids like liquid hydrogen fluoride (B91410) (HF). nih.govcore.ac.uk

Beyond these standards, specialized resins have been developed. "Safety-catch" linkers offer an alternative strategy where the linker is stable to all synthesis conditions but can be "activated" by a specific chemical reaction, allowing for cleavage under conditions that would otherwise be incompatible with the protecting group strategy used. mdpi.com

| Resin Name | SPPS Strategy | Cleavage Conditions | Key Features | Ref. |

|---|---|---|---|---|

| Merrifield Resin | Boc/Bzl | Strong acid (e.g., HF) | The original resin for SPPS; robust but requires harsh cleavage. | core.ac.uk |

| Wang Resin | Fmoc/tBu | Strong acid (e.g., 95% TFA) | Standard for Fmoc synthesis of peptide acids. | peptide.com |

| 2-Chlorotrityl Chloride Resin | Fmoc/tBu | Mild acid (e.g., dilute TFA, AcOH/TFE/DCM) | Ideal for synthesizing protected peptide fragments due to mild cleavage. | peptide.com |

| "Safety-Catch" Resins | Fmoc/tBu or Boc/Bzl | Two-step: Activation followed by cleavage | Offers enhanced flexibility in synthetic strategies by separating linker lability from deprotection conditions. | mdpi.com |

Amino Acid Coupling Efficiencies and Protocols in S-Benzyl-L-Cysteinyl-Glycine-Containing Peptide Chains

Ensuring high coupling efficiency at every step is paramount in SPPS to avoid the accumulation of deletion sequences, which complicates purification. iris-biotech.de The formation of the S-benzyl-L-cysteinyl-glycine sequence on a solid support involves first attaching Fmoc-Gly-OH to the resin, followed by deprotection and coupling of Fmoc-Cys(Bzl)-OH.

Several factors influence coupling efficiency:

Coupling Reagents: As in solution-phase, high-performance uronium (HATU, HCTU) and phosphonium (PyBOP) reagents are used to ensure rapid and complete reactions. nih.gov

Solvents and Additives: Aggregation of the growing peptide chain on the resin can hinder reaction kinetics. cpcscientific.com This is particularly problematic for "difficult sequences" rich in hydrophobic residues. nih.gov While Cys(Bzl)-Gly is not typically considered a difficult sequence, using polar solvents or specialized solvent mixtures (like the "Magic Mixture") can help disrupt secondary structures and improve reaction outcomes. cpcscientific.com

Reaction Monitoring: To ensure that each coupling and deprotection step reaches completion, qualitative tests are routinely performed. The Kaiser test (ninhydrin test) is commonly used to detect free primary amines; a negative result indicates a complete coupling reaction. iris-biotech.de For secondary amines like proline at the N-terminus, or for sequences where the Kaiser test gives ambiguous results, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can be used. iris-biotech.de

Microwave Assistance: Applying microwave heating during SPPS coupling and deprotection steps significantly accelerates the process, leading to shorter cycle times and often purer crude peptides. researchgate.net Protocols for microwave-assisted Boc- and Fmoc-SPPS of cysteine-rich peptides have been successfully developed, demonstrating high yields and purity. nih.govnih.gov

The inclusion of a glycine residue can sometimes enhance coupling efficiency due to its lack of steric hindrance, promoting better access of the activated amino acid to the N-terminal amine of the resin-bound peptide. bioinformatics.org

Orthogonal Protecting Group Strategies for Side-Chain Management during Solid-Phase Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the principle of orthogonality is paramount for the successful construction of complex peptides. peptide.com An orthogonal protection scheme allows for the selective removal of a specific class of protecting groups under one set of conditions, while other protecting groups on the peptide remain intact. biosynth.com This is particularly critical when managing the sulfhydryl side chain of cysteine residues to ensure correct disulfide bond formation or site-specific modification. rsc.org

The two predominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu methods. rsc.org The S-benzyl (Bzl) protecting group on the cysteine in H-Cys(bzl)-gly-OH is traditionally associated with the Boc/Bzl strategy, where it exhibits stability against the repeated trifluoroacetic acid (TFA) treatments used for Nα-Boc group removal. bachem.com The final cleavage of the Bzl group typically requires very strong acids like hydrogen fluoride (HF). bachem.com

For greater synthetic flexibility, especially in Fmoc/tBu-based strategies, the Bzl group can be used alongside a suite of other cysteine protecting groups that are removable under different, or "orthogonal," conditions. This allows for the synthesis of peptides with multiple cysteine residues where specific disulfide bridges must be formed regioselectively. rsc.org For instance, while the Nα-Fmoc group is removed with a base, the S-Bzl group remains stable. It can be used in concert with other acid-labile groups like trityl (Trt) or 4-methoxytrityl (Mmt), which are cleaved under milder acidic conditions than Bzl. bachem.com Other groups, such as acetamidomethyl (Acm), are stable to both the basic conditions of Fmoc removal and the standard TFA cleavage cocktail, requiring a separate deprotection step with reagents like mercury(II) acetate (B1210297) or iodine. This multi-layered orthogonality is essential for creating complex peptide architectures.

The choice of protecting group is a critical strategic decision that can prevent significant challenges during both synthesis and subsequent modifications like disulfide bond formation. The following table summarizes several cysteine protecting groups and their cleavage conditions, highlighting their orthogonality relative to the S-benzyl group.

Table 1: Orthogonal Protecting Groups for Cysteine Side-Chain Management

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with S-Bzl |

|---|---|---|---|

| Benzyl (B1604629) | Bzl | Strong acid (e.g., HF, TFMSA) | Not applicable (baseline) |

| Trityl | Trt | Mild acid (e.g., 95% TFA), susceptible to oxidation | Yes, Trt is more acid-labile than Bzl. |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-3% TFA in DCM) | Yes, Mmt is significantly more acid-labile. |

| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, silver salts | Yes, removed by metal-mediated or oxidative methods. bachem.com |

| tert-Butyl | tBu | Strong acid (HF, TFMSA), similar to Bzl | Limited, both require strong acid. |

| tert-Butylthio | StBu | Reduction with thiols or phosphines | Yes, removed under reductive conditions. |

Advanced Synthetic Techniques for H-Cys(bzl)-gly-OH Derivatives

The synthesis of H-Cys(bzl)-gly-OH and its subsequent derivatives benefits from advanced methodologies that offer enhanced efficiency, scalability, and novel modification pathways beyond conventional SPPS. These techniques include chemo-enzymatic approaches and specialized strategies for large-scale production.

Chemo-enzymatic peptide synthesis (CEPS) merges the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. bachem.com Enzymes like ligases can be employed for the derivatization or elongation of peptide fragments such as H-Cys(bzl)-gly-OH, often operating at neutral pH and ambient temperatures. This approach minimizes the risk of side reactions like racemization that can occur under harsh chemical conditions.

One powerful chemo-enzymatic strategy involves the use of protecting groups that can be removed by enzymes. The S-phenylacetamidomethyl (Phacm) group, for example, is structurally similar to the Acm group but can be selectively cleaved by penicillin amidohydrolase. rsc.org This provides a truly orthogonal deprotection method that is compatible with both Fmoc and Boc strategies, allowing the unmasking of a specific cysteine thiol under exceptionally mild conditions.

Enzymatic ligation offers another avenue for peptide elongation. Enzymes such as sortase A, butelase-1, and peptiligase catalyze the formation of amide bonds between specific peptide sequences. mdpi.comresearchgate.net For instance, a peptide fragment containing H-Cys(bzl)-gly-OH at its N-terminus could be ligated to another peptide thioester. More specifically, a process analogous to native chemical ligation (NCL) can be facilitated by enzymes. Some enzymes can catalyze the formation of an S-acyl-cysteine intermediate, which then undergoes a spontaneous S→N acyl shift to form a native peptide bond, a mechanism that combines enzymatic action with a subsequent chemical rearrangement. nih.gov These enzymatic tools offer a scalable and efficient alternative for producing large or complex peptides and their conjugates. bachem.com

Table 2: Selected Enzymes for Peptide Ligation

| Enzyme | Typical Recognition Sequence/Substrate | Reaction |

|---|---|---|

| Sortase A | C-terminal LPXTG motif, N-terminal Glycine | Transamidation via a thioester intermediate. mdpi.com |

| Butelase-1 | C-terminal N/D-H-V motif, N-terminal amine | Peptide ligation or intramolecular cyclization. mdpi.com |

| Peptiligase | Broad substrate specificity, prefers C-terminal esters/amides | Thermodynamically controlled peptide bond formation. researchgate.net |

Transitioning from laboratory-scale synthesis to the large-scale production of peptides and their conjugates presents significant challenges, including cost-effectiveness, solvent consumption, and process scalability. bachem.com While SPPS is ideal for producing small quantities of diverse peptides for research, it can be prohibitively expensive for large-scale manufacturing due to the high cost of resins and the need for excess reagents. taylorfrancis.comcambrex.com

For a short peptide like the dipeptide H-Cys(bzl)-gly-OH, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, is often the most economically viable approach for large-scale production. taylorfrancis.comcambrex.com LPPS avoids the use of solid supports and allows for the purification of intermediates by standard chemical techniques like crystallization, which is more scalable and cost-effective than the chromatographic purification typically required in SPPS. cambrex.com A key intermediate in the solution-phase synthesis of the drug Atosiban, for instance, is a pentapeptide containing the Cys(Bzl)-Pro sequence, demonstrating the industrial applicability of this approach. researchgate.net

Hybrid strategies, which combine the strengths of both SPPS and LPPS, are particularly effective for producing larger peptides (20-45 amino acids). taylorfrancis.comresearchgate.net In this approach, smaller, protected peptide fragments are synthesized via SPPS and then coupled together in solution. The H-Cys(bzl)-gly-OH dipeptide could be synthesized in large quantities via LPPS and then used as a building block in a convergent, solution-phase fragment condensation to build a larger peptide conjugate.

The growing demand for peptide therapeutics has spurred innovation in manufacturing technology. Modern large-scale facilities are increasingly implementing automation and digitalization of synthesis processes, along with advanced purification technologies like multi-column countercurrent solvent gradient purification (MCSGP), to enhance efficiency, reduce solvent waste, and ensure consistent, high-quality API production. bachem.combachem.com

Table 3: Comparison of Major Peptide Synthesis Strategies for Large-Scale Production

| Strategy | Advantages | Disadvantages | Best Suited For |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High purity for small quantities; automation is well-established; suitable for long sequences in research. peptide.comresearchgate.net | Expensive raw materials (resin); requires large excess of reagents; difficult to scale-up cost-effectively. cambrex.com | Small amounts (<1 kg) of peptides (10-50 amino acids); research and early development. taylorfrancis.com |

| Liquid-Phase Peptide Synthesis (LPPS) | Cost-effective for large scale; no expensive resin; standard analytical controls; scalable purification (crystallization). cambrex.com | More time-consuming development; potential for racemization at C-terminal residue during fragment coupling. polypeptide.com | Large quantities (>1 kg) of short peptides (up to 15 amino acids). taylorfrancis.com |

| Hybrid (Fragment Condensation) | Balances speed and scalability; allows for parallel synthesis of fragments; purification of smaller fragments is easier. bachem.comtaylorfrancis.com | Risk of racemization and low solubility of protected fragments during coupling. polypeptide.com | Large quantities of medium-to-long peptides (20-45 amino acids). taylorfrancis.com |

Protecting Group Chemistry of the S Benzyl Moiety Within Cysteine Containing Peptides

Role of the S-Benzyl Group in Thiol Protection During Peptide Synthesis

The primary function of the S-benzyl group in peptide synthesis is to mask the reactive thiol group of cysteine, thereby preventing a range of undesirable side reactions. myskinrecipes.com The nucleophilic nature of the free thiol can lead to alkylation, acylation, or oxidation, which would compromise the structure of the desired peptide. rsc.org By converting the thiol to a thioether, the S-benzyl group effectively "inactivates" this functionality, allowing for the sequential and controlled formation of peptide bonds. myskinrecipes.comchemimpex.com

The S-benzyl protecting group is valued for its stability under the conditions typically employed in both major solid-phase peptide synthesis (SPPS) strategies: the Boc/Bzl and Fmoc/tBu approaches. wikipedia.org In the Boc/Bzl strategy, which utilizes trifluoroacetic acid (TFA) for the removal of the temporary N-terminal Boc group, the S-benzyl group remains intact. wikipedia.org Similarly, in the more common Fmoc/tBu strategy, the S-benzyl group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal. This stability ensures that the thiol group remains protected throughout the iterative process of amino acid coupling. rsc.org

Mechanisms and Conditions for Selective S-Debenzylation in H-Cys(bzl)-gly-OH Analogues

The removal of the S-benzyl group, or debenzylation, is a critical step that must be accomplished without degrading the newly synthesized peptide. The conditions for this deprotection must be carefully chosen to be effective and selective. Several methodologies have been developed for the cleavage of the S-benzyl thioether.

Strong acids can be used to cleave the S-benzyl group, although this method is often limited to peptides that are not sensitive to harsh acidic conditions. organic-chemistry.org One of the most common and potent reagents for this purpose is anhydrous hydrogen fluoride (B91410) (HF), often used in the final deprotection step of the Boc/Bzl SPPS strategy, which simultaneously cleaves the peptide from the resin and removes most side-chain protecting groups, including the S-benzyl group. wikipedia.org

Trifluoromethanesulfonic acid (TFMSA) is another strong acid that can effect the removal of the S-benzyl group. peptide.com The mechanism of acid-labile deprotection generally involves the protonation of the sulfur atom, followed by nucleophilic attack by a scavenger or solvent molecule, or an SN2-type displacement, leading to the release of the free thiol and a benzyl (B1604629) cation. The highly reactive benzyl cation necessitates the use of "scavengers," such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS), to prevent it from reacting with other sensitive residues in the peptide, like tryptophan or methionine. sci-hub.senih.gov

Recent studies have shown that triisopropylsilane (TIS), commonly used as a cation scavenger, can also act as a reducing agent to facilitate the removal of certain S-protecting groups, including S-benzyl derivatives like 4-methoxybenzyl (Mob), in the presence of trifluoroacetic acid (TFA). sci-hub.seresearchgate.net The lability of S-benzyl type protecting groups in acidic conditions is influenced by substituents on the benzyl ring; for instance, electron-donating groups like methoxy (B1213986) increase the acid lability. nih.gov

| Deprotection Reagent | Conditions | Scavengers | Notes |

| Hydrogen Fluoride (HF) | Anhydrous, often with cresol | Anisole, cresol | Highly toxic, requires specialized equipment. semanticscholar.org |

| Trifluoromethanesulfonic Acid (TFMSA) | In TFA | Thioanisole | A strong acid alternative to HF. peptide.com |

| Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) | Elevated temperature (e.g., 37°C) | TIS acts as both scavenger and reductant | Effective for more acid-labile S-benzyl derivatives like S-Mob. sci-hub.seresearchgate.net |

Reductive cleavage is another major pathway for the deprotection of S-benzyl groups. Catalytic hydrogenolysis is a common method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen. organic-chemistry.orgjk-sci.com This reaction is generally clean and efficient, yielding the free thiol and toluene (B28343) as a byproduct. organic-chemistry.org

A significant advantage of hydrogenolysis is its mild and neutral reaction conditions, which are compatible with many other functional groups. organic-chemistry.org However, a major drawback is the poisoning of the catalyst by sulfur-containing compounds, which can hinder the reaction. thieme-connect.de To overcome this, specific conditions, such as performing the hydrogenolysis in liquid ammonia, have been developed. thieme-connect.de

Catalytic transfer hydrogenolysis offers an alternative to using gaseous hydrogen. researchgate.net In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, is used in conjunction with the palladium catalyst. organic-chemistry.orgresearchgate.net This approach can be faster and is often considered safer than using hydrogen gas. jk-sci.com

| Method | Catalyst | Hydrogen Source | Notes |

| Catalytic Hydrogenolysis | Pd/C, Rh/Al2O3 | H2 gas | Prone to catalyst poisoning by sulfur. thieme-connect.de |

| Catalytic Transfer Hydrogenolysis | Pd/C | Ammonium formate, 1,4-cyclohexadiene | Avoids the use of flammable H2 gas. organic-chemistry.orgresearchgate.net |

In the synthesis of complex peptides with multiple cysteine residues, the ability to selectively deprotect one cysteine while others remain protected is crucial for controlling the formation of specific disulfide bridges. This is achieved through an "orthogonal" protection strategy, where different protecting groups that can be removed under distinct, non-interfering conditions are employed. iris-biotech.deiris-biotech.de

The S-benzyl group is a key component in many orthogonal schemes. For instance, it is stable to the conditions used to remove highly acid-labile groups like S-trityl (Trt) or S-4-methoxytrityl (Mmt), which are cleaved by mild acid. iris-biotech.de It is also stable to the removal conditions for the S-acetamidomethyl (Acm) group, which is typically cleaved by mercury(II) acetate (B1210297) or iodine. peptide.com

A classic example of an orthogonal strategy would involve protecting one cysteine with an S-Trt group and another with an S-Bzl group. The S-Trt group can be selectively removed with dilute TFA to form the first disulfide bond, leaving the S-Bzl group intact. The S-Bzl group can then be removed in a subsequent step using strong acid or hydrogenolysis to form a second disulfide bond. The development of "safety-catch" protecting groups, which are stable until "activated" by a specific chemical transformation, has further expanded the possibilities for orthogonal strategies. iris-biotech.de

| S-Protecting Group | Deprotection Condition | Orthogonal To |

| S-Trityl (Trt) | Mild acid (e.g., dilute TFA) | S-Benzyl, S-Acm |

| S-Acetamidomethyl (Acm) | Mercury(II) acetate, Iodine | S-Benzyl, S-Trityl |

| S-Benzyl (Bzl) | Strong acid (HF), Hydrogenolysis | S-Trityl, S-Acm |

Reductive Deprotection Strategies, including Hydrogenolysis

Influence of S-Benzyl Protection on Peptide Conformational Stability and Solubility during Synthetic Procedures

The presence of the bulky and hydrophobic S-benzyl group can influence the conformational properties and solubility of a peptide during its synthesis. The benzyl group can engage in non-covalent interactions, such as hydrophobic and aromatic stacking interactions, with other side chains or the peptide backbone. These interactions can, in some cases, induce or stabilize secondary structures like α-helices or β-sheets, or conversely, disrupt them. cdnsciencepub.com

The introduction of a benzyl group can increase the hydrophobicity of the peptide, which may affect its solubility in the solvents used during synthesis and purification. chemimpex.comresearchgate.net While increased hydrophobicity can sometimes lead to decreased solubility in polar solvents, it can also disrupt peptide aggregation that is driven by intermolecular hydrogen bonding, thereby improving solubility in certain cases. researchgate.net For instance, the presence of benzyl alcohol, a related compound, has been shown to increase the physical stability and solubility of some peptides. researchgate.net

Applications of H Cys Bzl Gly Oh in Advanced Peptide and Protein Chemistry Research

Design and Synthesis of Disulfide-Bridged Peptides Utilizing S-Benzyl-L-Cysteine Precursors

The S-benzyl protection of cysteine residues, as seen in the H-Cys(bzl)-gly-OH motif, is a classic and enduring strategy in the synthesis of peptides containing disulfide bridges. researchgate.netresearchgate.net Disulfide bonds are critical for stabilizing the tertiary structures of many biologically active peptides and proteins, including hormones like oxytocin (B344502) and insulin, as well as various toxins and growth factors. lifetein.com.cnnih.gov The Bzl group is stable under the conditions of both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS), providing the necessary robustness during chain assembly. rsc.orgpeptide.com Its removal, typically achieved under strong acidic conditions such as with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), or through reductive methods like sodium in liquid ammonia, liberates the free thiol group, which is then available for oxidation to form a disulfide bond. peptide.comrockefeller.edu

The synthesis of peptides with multiple disulfide bonds often requires a carefully planned strategy of selective deprotection and stepwise bridge formation to avoid mispairing of cysteine residues. peptide.com For instance, in the synthesis of peptides with three disulfide bonds, a combination of orthogonal protecting groups is necessary. A set including Cys(Trt), Cys(Acm), and Cys(pMeOBzl) has been used successfully, where each pair of cysteines can be independently deprotected and cyclized. peptide.com

Regioselective disulfide bond formation is a key challenge in the chemical synthesis of complex cysteine-rich peptides, as incorrect pairing can lead to a mixture of isomers that are difficult to separate and often biologically inactive. To address this, orthogonal protection strategies are employed, where different classes of protecting groups are used for different pairs of cysteine residues. These groups can be removed selectively under specific conditions without affecting the others. rsc.org

The S-benzyl (Bzl) group is often used in combination with other protecting groups in what is known as Boc/Bzl chemistry. For example, a common pairing is the use of the acid-labile 4-methylbenzyl (MeBzl) group alongside the iodine-labile acetamidomethyl (Acm) group. pnas.org After the peptide chain is assembled, the MeBzl groups can be removed with HF, allowing the first disulfide bond to form via oxidation. The Acm groups remain intact and can be subsequently removed under oxidative conditions with iodine to form the second disulfide bond.

Another widely used strategy in Fmoc/tBu chemistry combines the acid-labile trityl (Trt) group with the Acm group. The Trt groups are cleaved with trifluoroacetic acid (TFA) upon cleavage from the resin, allowing the first disulfide bond to be formed through mild oxidation (e.g., air, DMSO). The Cys(Acm) residues are stable under these conditions and are oxidized later to form the second bridge.

The table below summarizes various orthogonal protection strategies used for regioselective disulfide bond formation.

| Cysteine Protecting Group 1 | Cysteine Protecting Group 2 | Deprotection/Cyclization Condition 1 | Deprotection/Cyclization Condition 2 | Reference |

| Trityl (Trt) | Acetamidomethyl (Acm) | TFA cleavage, then mild oxidation (air, DMSO) | Iodine oxidation | |

| 4-Methylbenzyl (MeBzl) | Acetamidomethyl (Acm) | HF cleavage, then oxidation | Iodine oxidation | pnas.org |

| t-Butyl (tBu) | 4-Methylbenzyl (MeBzl) | TFA/DMSO/anisole at room temperature | Heating to 70°C | |

| Monomethoxytrityl (Mmt) | S-Tmp | Dilute TFA on solid phase, then oxidation | Reduction (e.g., DTT), then oxidation | mdpi.com |

| S-tert-butylthio (StBu) | Acetamidomethyl (Acm) | Reduction (e.g., phosphines), then oxidation | Iodine oxidation | acs.org |

This table is based on data from multiple sources and provides examples of orthogonal protection strategies.

The precise positioning of Cys(Bzl) residues within a peptide sequence is a critical determinant of the final disulfide bond connectivity, or topology. When multiple cysteine residues are present, their linear arrangement along the peptide backbone influences which residues are spatially proximate during the folding and oxidation process. This is particularly crucial in strategies that rely on thermodynamically controlled folding rather than strictly regioselective chemical methods.

In the synthesis of proteins with multiple disulfide bridges, such as the Aspergillus giganteus antifungal protein (AFP) which has four disulfide bonds, the protection strategy directly impacts the isomeric outcome. A semi-orthogonal protection strategy, where four cysteines were protected with an acid-labile group (like Meb in Boc synthesis) and the other four with Acm, significantly reduced the number of possible disulfide isomers from a theoretical 105 to just 6. researchgate.net This demonstrates that even a partial control over which cysteines are available for pairing at a given time dramatically simplifies the folding landscape and increases the yield of the native topology. The placement of the more labile protecting groups on specific cysteine residues directs the formation of the initial disulfide bonds, which then sterically guides the formation of subsequent bonds.

Regioselective Disulfide Bond Formation Strategies

Role in Semisynthesis and Chemical Ligation Strategies for Protein Assembly

The Cys(Bzl)-Gly motif is relevant to modern protein engineering techniques like native chemical ligation (NCL). NCL is a powerful method for assembling large peptides and proteins from smaller, unprotected peptide fragments. pnas.orgnih.govwikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govwikipedia.org The Cys(Bzl)-Gly-OH dipeptide, after incorporation into a larger peptide fragment, can play a role in NCL. Specifically, after the peptide fragment is synthesized, the benzyl (B1604629) group can be removed to expose the N-terminal cysteine of the Cys-Gly unit, making it ready for ligation with a peptide-thioester.

While direct examples detailing the use of the isolated H-Cys(bzl)-gly-OH dipeptide in NCL are not prominent, the principle relies on the strategic placement of cysteine residues. nih.gov Ligation at Xaa-Cys sites, where Xaa can be any amino acid, is a cornerstone of this technique. pnas.org The rate of ligation can be influenced by the amino acid preceding the N-terminal cysteine. A glycine (B1666218) at the +1 position relative to the cysteine (as in the Cys-Gly motif) is generally well-tolerated and does not sterically hinder the ligation reaction. pnas.orgmdpi.com Therefore, incorporating a Cys(Bzl)-Gly unit into a peptide fragment provides a latent N-terminal cysteine-glycine (B12064536) sequence that can be revealed at the appropriate moment for a ligation reaction. This is particularly useful in segment condensation strategies for the total chemical synthesis of proteins. rockefeller.eduresearchgate.net

Development of Peptidomimetics and Conformationally Constrained Peptide Architectures Incorporating the H-Cys(bzl)-gly-OH Motif

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. acs.orgnih.gov The H-Cys(bzl)-gly-OH motif can be incorporated into such structures to introduce specific conformational constraints. The benzyl group provides a hydrophobic and sterically bulky side chain, while the potential for deprotection and subsequent disulfide bridging allows for cyclization, a common strategy to rigidify peptide structures. upc.edu

For example, cyclic dipeptides (CDPs) containing S-benzyl protected L-cysteine have been synthesized and shown to form stable hydrogels. scispace.com The cyclic structure imparts significant rigidity and resistance to enzymatic degradation. The incorporation of the Cys(Bzl) residue influences the self-assembly properties of the molecule, leading to the formation of nanofibrillar networks. scispace.com

Furthermore, the Cys-Gly sequence itself is a common element in β-turns, a type of secondary structure crucial for the bioactivity of many peptides. nih.gov By incorporating the Cys(Bzl)-Gly motif into a larger peptide and then inducing cyclization through the cysteine residue, a conformationally constrained β-turn can be stabilized. This approach is valuable in drug design for creating potent and selective receptor ligands. upc.eduresearchgate.net For instance, a peptidomimetic drug, γ-glutamyl-S-(benzyl)cysteinyl-R-(-)-phenyl glycine diethyl ester (TER199), which is an analog of glutathione (B108866), has been designed to inhibit specific enzymes and modulate drug resistance in cancer cells. nih.govuni.lu

Incorporation into Peptide Scaffolds for Investigating Molecular Recognition Mechanisms

Peptide scaffolds are structures that provide a stable framework upon which functional elements, such as amino acid side chains responsible for molecular recognition, can be displayed. acs.orgfrontiersin.org The Cys(Bzl)-Gly motif is a useful component for constructing such scaffolds. The ability to form disulfide bridges after deprotection of the Bzl group allows for the creation of cyclic peptide scaffolds, which offer a conformationally defined and stable presentation of recognition motifs. researchgate.netresearchgate.net

For example, coiled-coil peptides can be designed as scaffolds where specific residues are grafted onto the surface to interact with protein targets. acs.orgchemrxiv.org A Cys(Bzl)-Gly unit could be incorporated into such a design to either participate directly in binding or to serve as a point for cyclization, thereby stabilizing the coiled-coil structure or linking different parts of the scaffold. Similarly, peptide display on a protein scaffold has been used to study the interactions of aggregation-prone peptides. nih.gov The Cys-Gly motif could be inserted into such a scaffold, with the cysteine available for forming disulfide bonds to create bicyclic structures with highly ordered and stable topologies for binding studies. mdpi.com

The defined stereochemistry of the Cys(Bzl)-Gly dipeptide and its potential for forming rigid, cyclic structures make it a valuable tool for probing the geometric requirements of protein-protein interactions and for designing novel inhibitors or binders. frontiersin.org

Advanced Analytical and Spectroscopic Characterization of H Cys Bzl Gly Oh and Its Conjugates

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating H-Cys(bzl)-gly-OH from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these purposes.

HPLC is a cornerstone technique for the analysis and purification of peptides like H-Cys(bzl)-gly-OH due to its high resolution, speed, and the versatility to handle a wide range of molecular polarities and sizes. renyi.huelementlabsolutions.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. renyi.humtoz-biolabs.com It separates molecules based on their hydrophobicity. renyi.hu For H-Cys(bzl)-gly-OH, the benzyl (B1604629) group on the cysteine residue imparts significant hydrophobicity, making it well-suited for RP-HPLC. The stationary phase typically consists of silica (B1680970) particles chemically bonded with hydrophobic alkyl chains, such as C18 or C8. mtoz-biolabs.com

The separation is achieved by eluting the sample with a mobile phase of increasing organic solvent concentration, a technique known as gradient elution. renyi.humtoz-biolabs.com A typical mobile phase system for peptide analysis involves:

Aqueous component (Solvent A): Water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape and provide a source of protons for mass spectrometry.

Organic component (Solvent B): Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency. renyi.hu

The gradient is typically a shallow increase in the percentage of the organic solvent, which allows for the effective separation of peptides with subtle differences in hydrophobicity. phenomenex.com The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation by altering the ionization state of the peptide's terminal carboxyl and amino groups. mtoz-biolabs.comphenomenex.com

Purity Assessment and Isolation: Analytical scale RP-HPLC is used to determine the purity of a synthesized H-Cys(bzl)-gly-OH sample by quantifying the area of the main peak relative to any impurity peaks. For isolation, preparative scale RP-HPLC is employed, where larger quantities of the crude peptide mixture are injected onto the column, and the fraction corresponding to the desired peptide is collected. renyi.hu

| Table 1: Typical HPLC Parameters for H-Cys(bzl)-gly-OH Analysis | |

|---|---|

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Gas chromatography is a powerful analytical technique for volatile compounds. However, peptides like H-Cys(bzl)-gly-OH are non-volatile due to their polar nature and the presence of hydrogen-bonding functional groups. americanpeptidesociety.org Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. americanpeptidesociety.orgnih.gov

Derivatization Strategies: The primary goal of derivatization is to mask the polar functional groups (carboxyl, amino, and thiol groups) with non-polar, thermally stable groups.

Silylation: This is a common derivatization method where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.comnorthwestern.edu The TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com For H-Cys(bzl)-gly-OH, the amino and carboxyl groups would be derivatized.

Acylation and Esterification: This two-step process involves esterification of the carboxyl group (e.g., with methanol (B129727) to form a methyl ester) followed by acylation of the amino group with reagents like trifluoroacetic anhydride (B1165640) (TFA) or pentafluoropropionic anhydride (PFPA). nih.govmdpi.com

GC-MS Analysis: Once derivatized, the volatile peptide derivative can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, aiding in its identification. nih.gov While effective for small peptides and their derivatives, the need for derivatization makes GC a less direct and sometimes more complex method compared to HPLC for peptide analysis. americanpeptidesociety.org

| Table 2: Common Derivatization Reagents for GC Analysis of Peptides | |

|---|---|

| Reagent | Target Functional Group(s) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -NH2, -COOH, -SH |

| Trifluoroacetic Anhydride (TFAA) / Pentafluoropropionic Anhydride (PFPA) | -NH2, -OH |

| Methanol/HCl | -COOH (for esterification) |

High-Performance Liquid Chromatography (HPLC) Techniques for Peptide Analysis

Mass Spectrometry for Molecular Mass Confirmation and Sequence Verification

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of H-Cys(bzl)-gly-OH and verifying its amino acid sequence. researchgate.netsepscience.com Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for analyzing non-volatile and thermally labile molecules like peptides. acs.org

ESI-MS is a soft ionization technique that generates ions directly from a liquid solution. It is readily coupled with HPLC (LC-MS), providing a powerful analytical combination for complex mixture analysis. In ESI, the peptide solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, often with multiple charges (e.g., [M+H]⁺, [M+2H]²⁺). sepscience.com

For H-Cys(bzl)-gly-OH, ESI-MS would be expected to produce a prominent singly protonated molecular ion [M+H]⁺, confirming its molecular weight. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern, primarily consisting of b- and y-type ions from cleavage of the peptide backbone, allows for the verification of the Cys(bzl)-Gly sequence. sepscience.com

MALDI-TOF MS is another soft ionization technique that is highly sensitive and tolerant to salts and other contaminants. europeanpharmaceuticalreview.com In MALDI, the analyte is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) on a target plate. nih.gov A pulsed laser beam is directed at the spot, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions. europeanpharmaceuticalreview.com The time it takes for these ions to travel through a flight tube to the detector (time-of-flight) is proportional to their mass-to-charge ratio.

For protected peptides like H-Cys(bzl)-gly-OH, the choice of matrix is critical, as acidic matrices can sometimes cause the cleavage of acid-labile protecting groups. nih.gov Neutral matrices or the use of additives can mitigate this issue. acs.orgnih.gov MALDI-TOF MS is excellent for rapid molecular weight determination and can also be used for sequencing via post-source decay (PSD) or in a tandem TOF/TOF instrument. europeanpharmaceuticalreview.com

| Table 3: Mass Spectrometry Data for H-Cys(bzl)-gly-OH | ||

|---|---|---|

| Technique | Expected Ion | Theoretical m/z |

| ESI-MS | [M+H]⁺ | 269.0956 |

| MALDI-TOF MS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | 269.0956, 291.0776, 307.0515 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution. researchgate.netuzh.ch For H-Cys(bzl)-gly-OH, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm its covalent structure and elucidate its conformation.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of all the protons in the molecule. acs.org For H-Cys(bzl)-gly-OH, distinct signals would be expected for the aromatic protons of the benzyl group, the α- and β-protons of the cysteine and glycine (B1666218) residues, and the amide proton. The chemical shifts and coupling constants (J-values) of these signals are characteristic of the dipeptide structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. spectralservice.de Signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the benzyl group, and the α- and β-carbons of the amino acid residues would be observed at characteristic chemical shifts.

2D NMR (COSY, TOCSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. acs.org It is invaluable for tracing the spin systems within the cysteine and glycine residues.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, even if they are not directly coupled. This is useful for identifying all the protons belonging to a particular amino acid residue. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the peptide linkage by observing a correlation between the amide proton and the carbonyl carbon of the preceding residue.

By combining the information from these various NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals of H-Cys(bzl)-gly-OH can be achieved, thus confirming its primary structure.

| Table 4: Expected ¹H NMR Chemical Shift Ranges for H-Cys(bzl)-gly-OH (in D₂O) | |

|---|---|

| Proton(s) | Expected Chemical Shift (ppm) |

| Benzyl aromatic protons | ~7.2-7.4 |

| Benzyl CH₂ protons | ~3.7 |

| Cysteine α-H | ~3.8-4.0 |

| Cysteine β-H | ~2.8-3.0 |

| Glycine α-H | ~3.9 |

1H and 13C NMR Analysis of Peptide Backbones and Side Chains

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural characterization of peptides like H-Cys(bzl)-gly-OH. One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the verification of its identity and purity. acs.orgbeilstein-journals.org

The ¹H NMR spectrum of a peptide reveals distinct signals for protons in different chemical environments. libretexts.org For H-Cys(bzl)-gly-OH, the spectrum can be divided into several key regions: the aromatic region for the benzyl group protons, the amide proton region, the α-proton region for the amino acid residues, and the β-proton region for the cysteine side chain. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic structure. libretexts.orgchemistrysteps.com For instance, protons adjacent to electronegative atoms (like oxygen or nitrogen) or aromatic rings are typically "deshielded" and appear at a higher chemical shift (downfield). libretexts.org

The ¹³C NMR spectrum offers a much wider range of chemical shifts, which minimizes signal overlap, a common issue in ¹H NMR for larger molecules. oregonstate.edu Each carbon atom in the peptide, from the carbonyl carbons of the peptide backbone to the individual carbons of the benzyl side chain, gives a distinct signal. oregonstate.eduhmdb.ca The chemical shifts of the α-carbon (Cα) and carbonyl (C=O) carbons are particularly sensitive to the peptide's backbone conformation. illinois.edunih.gov

Detailed research findings from the analysis of H-Cys(bzl)-gly-OH and related peptide structures allow for the assignment of characteristic chemical shifts. The specific values can vary slightly depending on the solvent and pH, but typical ranges are well-established. rsc.orgresearchgate.net

Below are interactive data tables summarizing the expected ¹H and ¹³C NMR chemical shifts for H-Cys(bzl)-gly-OH.

¹H NMR Chemical Shift Assignments for H-Cys(bzl)-gly-OH Typical values are compiled from literature data on similar peptide structures and amino acid residues. libretexts.orgchemistrysteps.comrsc.orgsci-hub.se

| Proton(s) | Residue | Group | Typical Chemical Shift (δ) [ppm] | Multiplicity |

|---|---|---|---|---|

| Aromatic-H | Cys | Benzyl (Ph) | 7.20 - 7.40 | Multiplet |

| Benzyl-CH₂ | Cys | Benzyl (S-CH₂) | ~3.75 | Singlet |

| Amide-NH | Gly | Backbone | ~8.10 - 8.50 | Triplet/Doublet |

| Cys-αH | Cys | Backbone | ~4.20 - 4.60 | Multiplet |

| Gly-αH | Gly | Backbone | ~3.80 - 4.10 | Doublet |

¹³C NMR Chemical Shift Assignments for H-Cys(bzl)-gly-OH Typical values are compiled from literature data on similar peptide structures and amino acid residues. oregonstate.eduhmdb.caillinois.eduresearchgate.net

| Carbon(s) | Residue | Group | Typical Chemical Shift (δ) [ppm] |

|---|---|---|---|

| Cys C=O | Cys | Backbone | ~171 - 174 |

| Gly C=O | Gly | Backbone | ~168 - 172 |

| Aromatic C (quaternary) | Cys | Benzyl (Ph) | ~137 - 139 |

| Aromatic C-H | Cys | Benzyl (Ph) | ~127 - 130 |

| Cys Cα | Cys | Backbone | ~53 - 56 |

| Gly Cα | Gly | Backbone | ~41 - 44 |

| Benzyl-CH₂ | Cys | Benzyl (S-CH₂) | ~35 - 38 |

The analysis of conjugates of H-Cys(bzl)-gly-OH would show additional signals corresponding to the conjugated moiety, and potential shifts in the signals of the parent dipeptide, indicating the site of conjugation and possible conformational changes. rsc.orguni-regensburg.de

Two-Dimensional NMR Techniques for Conformational Studies

While 1D NMR is excellent for structural verification, two-dimensional (2D) NMR techniques are essential for determining the three-dimensional conformation of peptides in solution. nih.gov These experiments reveal correlations between nuclei, providing information on through-bond and through-space connectivities. uzh.ch

Correlated Spectroscopy (COSY) is a homonuclear technique that identifies protons that are coupled to each other through covalent bonds, typically over two or three bonds. uzh.ch For H-Cys(bzl)-gly-OH, a COSY spectrum would show cross-peaks between the amide NH and the αH of the glycine residue, and between the αH and βH protons of the cysteine residue. This allows for the unambiguous assignment of protons within a single amino acid's spin system. kyoto-u.ac.jp

Total Correlated Spectroscopy (TOCSY) extends the correlations beyond immediate neighbors, revealing couplings between all protons within a spin system. For example, a TOCSY experiment could show a correlation from the amide proton of glycine to its α-protons. For the cysteine residue, it would connect the α-proton to the β-protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a crucial technique for conformational analysis as it identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by covalent bonds. uzh.chnih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This allows for the determination of spatial proximities and the calculation of interproton distances. For H-Cys(bzl)-gly-OH, NOESY can reveal:

Sequential Connectivities: NOEs between the α-proton of the cysteine residue (Cys-αH) and the amide proton of the glycine residue (Gly-NH) help to confirm the peptide sequence.

Side Chain-Backbone Interactions: NOEs between the benzyl protons of the cysteine side chain and protons on the peptide backbone can define the orientation of the side chain.

By combining distance restraints from NOESY with dihedral angle restraints (often derived from coupling constants), a detailed 3D model of the peptide's solution conformation can be generated using molecular dynamics simulations. nih.gov

Spectrophotometric Assays for Concentration Determination

Determining the concentration of a peptide solution is a routine requirement in biochemical and biophysical studies. UV-Vis spectrophotometry provides a simple, rapid, and non-destructive method for this purpose.

For H-Cys(bzl)-gly-OH, the concentration can be accurately determined by leveraging the ultraviolet (UV) absorbance of the benzyl group's phenyl ring. Phenylalanine and other aromatic amino acids absorb UV light due to their π-electron systems. nih.gov The benzyl group in S-benzyl-L-cysteine provides a distinct chromophore that absorbs light in the UV region, with a characteristic absorption maximum around 257-260 nm.

The concentration is calculated using the Beer-Lambert law:

A = εcl

Where:

A is the absorbance (dimensionless), measured by the spectrophotometer.

ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant specific to the molecule at a given wavelength (in M⁻¹cm⁻¹).

c is the concentration of the peptide (in M).

l is the path length of the cuvette, which is typically 1 cm.

The molar extinction coefficient for the S-benzyl group is a known quantity, allowing for a direct calculation of the peptide's concentration from a single absorbance measurement at the appropriate wavelength. This method is highly advantageous because it is non-destructive and does not require the use of external reagents or the generation of a standard curve for each measurement, provided the extinction coefficient is known. It is particularly useful for pure samples of the peptide. nih.gov When dealing with conjugates, the absorbance profile may change, and the contribution of the conjugated molecule to the spectrum must be considered.

Theoretical and Computational Investigations of H Cys Bzl Gly Oh and Its Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com This method is instrumental in drug design and virtual screening. researchgate.net While docking studies focusing exclusively on the dipeptide H-Cys(bzl)-gly-OH are not extensively documented, its structural motif has been analyzed within larger peptide structures, particularly enkephalin analogues targeting opioid receptors. scholarsresearchlibrary.comresearchgate.net

The delta-opioid receptor (DOR) has been a primary target for docking experiments involving enkephalin analogues that incorporate the Cys(Bzl) moiety. scholarsresearchlibrary.comresearchgate.net In these studies, computational models of the DOR, such as the theoretical model with PDB accession code 1ozc, are used to simulate the binding of ligands. scholarsresearchlibrary.combas.bg The binding site within the DOR is often defined as the region surrounding key amino acid residues, for instance, within a 10 Å radius of an aspartic acid residue (Asp128). derpharmachemica.comscholarsresearchlibrary.com

Research on enkephalin analogues like Tyr-Cys(Bzl)-Gly-Phe-Leu and Tyr-Cys(Bzl)-Gly-Phe-Met provides insight into how the Cys(Bzl) group behaves within the receptor's binding pocket. researchgate.netbas.bg Docking simulations revealed that these analogues form several hydrogen bonds with specific residues in the DOR. For example, [Cys(Bzl)2, Met5]-enk forms two hydrogen bonds, one between Tyr129 of the receptor and the peptide backbone, and another between Val217 and the tyrosine residue of the ligand. bas.bg In the case of [Cys(Bzl)2, Leu5]-enk, three hydrogen bonds are formed, involving residues Val179, Thr213, and Tyr308. bas.bg

Notably, studies suggest that the incorporation of the S-benzyl group at the second position of the enkephalin molecule does not significantly interfere with its ability to bind to the DOR. bas.bg The total potential energies of their complexes are comparable to those of endogenous enkephalins. bas.bg However, it appears that the benzyl (B1604629) group itself does not introduce significant additional interactions, such as π-π stacking, which were observed with other aromatic residues in the ligands. bas.bg This indicates that the H-Cys(bzl)-gly-OH structure is well-tolerated within the binding site, even if it does not actively contribute to increasing binding affinity in these specific analogues. bas.bg

Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between a ligand and a protein. derpharmachemica.comresearchgate.net An ideal scoring function can accurately rank different binding poses and discriminate between active and inactive compounds. researchgate.net Various scoring functions, including GoldScore, ChemPLP, and ASP, have been employed to evaluate the binding of Cys(Bzl)-containing enkephalin analogues to the DOR. derpharmachemica.comscholarsresearchlibrary.com

The goal of this analysis is often to find a correlation between the computational scores and experimentally determined biological activities, such as potency (IC50) or relative efficacy (erel). derpharmachemica.comscholarsresearchlibrary.com For instance, one study used the GoldScore fitness function to rank the binding poses of several enkephalin analogues. scholarsresearchlibrary.com The results, however, did not always lead to a significant correlation with biological activity, prompting the use of different software and scoring functions to find a better predictive model. scholarsresearchlibrary.com Another investigation found that the ASP scoring function provided the best correlation with in vitro data when using a specific theoretical model of the DOR, yielding a correlation coefficient of -0.86 between the ASP score and IC50 values. derpharmachemica.com This negative correlation is biologically meaningful, as a higher fitness score (stronger predicted binding) corresponds to a lower IC50 value (greater potency). derpharmachemica.com

| Ligand | GoldScore | Total Energy (kcal/mol) | Relative Efficacy (erel) |

|---|---|---|---|

| [Cys(Bzl)2, Leu5]-enk | 64.68 | -107.022 | 9.3 |

| [Cys(Bzl)2, Met5]-enk | 81.49 | -89.091 | 3.5 |

| [Leu5]-enkephalin | 73.42 | -81.869 | 5.8 |

| [Met5]-enkephalin | 73.26 | -118.971 | 3.6 |

This table presents data from a molecular docking study on enkephalin analogues with the delta-opioid receptor, showing the calculated GoldScore, total energy of the ligand-receptor complex, and the experimentally determined relative efficacy. scholarsresearchlibrary.com

Ligand-Receptor Interaction Modeling and Binding Site Analysis (e.g., Opioid Receptors)

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com By solving equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. ebsco.complos.org

While specific MD simulation studies on H-Cys(bzl)-gly-OH are not widely published, this technique is ideally suited for analyzing its dynamic behavior. researchgate.netplos.org A typical MD simulation would involve placing the dipeptide in a simulated box of water molecules and applying a force field (e.g., AMBER) to describe the interactions between all atoms. plos.org The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds.

Such an analysis would yield valuable information on:

Conformational Flexibility : MD simulations can map the accessible conformations of H-Cys(bzl)-gly-OH, revealing the flexibility of its peptide backbone and the rotational freedom of the S-benzyl side chain.

Solvent Interaction : The simulations would show how water molecules interact with the peptide, forming hydrogen bonds with its polar groups (amino, carboxyl, and amide) and arranging around its nonpolar benzyl group.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. beilstein-journals.orgmdpi.com These calculations provide highly accurate information about molecular geometry, energy, and reactivity. beilstein-journals.org

For a molecule like H-Cys(bzl)-gly-OH, quantum chemical calculations can be used to perform a detailed conformational analysis. beilstein-journals.org As demonstrated in studies of similar L-cysteine derivatives, a common approach is to use a functional like ωB97X-D with a large basis set such as aug-cc-pVTZ to optimize the geometries of various possible conformers in both the gas phase and in solution (using a continuum model like IEF-PCM). beilstein-journals.org This process identifies the most stable, low-energy structures of the dipeptide.

Furthermore, these calculations can provide a detailed reactivity profile through methods like Natural Bond Orbital (NBO) analysis. beilstein-journals.org NBO analysis can identify and quantify weak interactions, such as intramolecular hydrogen bonds (e.g., between an amide N-H group and a carbonyl oxygen). beilstein-journals.org By calculating the stabilization energy associated with these interactions, researchers can determine their influence on the molecule's conformational preferences. beilstein-journals.org This provides a fundamental understanding of the intrinsic factors that govern the structure and potential reactive sites of H-Cys(bzl)-gly-OH.

Structure-Activity Relationship (SAR) Studies Based on Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. scribd.comthieme-connect.de Computational models are frequently used to build and rationalize these relationships, guiding the design of new molecules with improved properties. nih.govresearchgate.net

The computational investigations of enkephalin analogues containing the Cys(Bzl) moiety are a direct application of computational SAR. derpharmachemica.comscholarsresearchlibrary.com In these studies, a series of structurally related peptides were analyzed to understand how specific chemical modifications influence their interaction with the delta-opioid receptor. scholarsresearchlibrary.com The goal was to build a model that could explain the differences in experimentally observed potency and efficacy based on structural and computational parameters. scholarsresearchlibrary.com

For example, by comparing the docking scores and in vitro activities of analogues where the amino acid at position 2 was varied (e.g., Gly, Cys(Bzl), Cys(O2NH2)), researchers could develop a hypothesis about which chemical features were most important for receptor binding and activation. derpharmachemica.comscholarsresearchlibrary.com It was found that incorporating a hydrophilic Cys(O2NH2) group greatly increased potency and selectivity for the DOR, a finding that could be rationalized through computational models. scholarsresearchlibrary.com In contrast, the Cys(Bzl) substitution did not have the same effect, suggesting that while the bulky benzyl group is tolerated, it does not contribute to the specific interactions that enhance activity. bas.bg These computational SAR studies are crucial for rationally designing new ligands with desired pharmacological profiles. avcr.cz

| Analogue Structure | Modification at Position 2 | IC50 (nM) | Relative Efficacy (erel) | Computational Score (ASP) |

|---|---|---|---|---|

| Tyr-Gly-Gly-Phe-Leu | Glycine (B1666218) (Endogenous) | 11.45 | 5.8 | - |

| Tyr-Cys(Bzl)-Gly-Phe-Leu | S-benzyl-Cysteine | 8.30 | 9.3 | - |

| Tyr-Cys(O2NH2)-Gly-Phe-Leu | Cysteic Acid Amide | 1.29 | 29.2 | - |

This table illustrates a structure-activity relationship by comparing enkephalin analogues with different substitutions at the second position. It shows the impact of these structural changes on experimental biological activity (IC50 and relative efficacy). Data is sourced from in vitro bioassays. derpharmachemica.com The ASP scores were found to have the best correlation but were not individually tabulated in the source for each compound.

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| H-Cys(bzl)-gly-OH | S-benzyl-L-cysteinyl-glycine |

| [Cys(Bzl)2, Leu5]-enk | Tyr-Cys(Bzl)-Gly-Phe-Leu |

| [Cys(Bzl)2, Met5]-enk | Tyr-Cys(Bzl)-Gly-Phe-Met |

| [Leu5]-enk | Tyrosyl-glycyl-glycyl-phenylalanyl-leucine |

| [Met5]-enk | Tyrosyl-glycyl-glycyl-phenylalanyl-methionine |

| [Cys(O2NH2)2, Leu5]-enk | Tyr-Cys(O2NH2)-Gly-Phe-Leu |

| Glycine | 2-aminoacetic acid |

| S-benzyl-L-cysteine | (2R)-2-amino-3-(benzylsulfanyl)propanoic acid |

Biochemical and Mechanistic Studies of H Cys Bzl Gly Oh Derivatives in Vitro

Investigation of Antioxidant Properties in Controlled In Vitro Systems

The investigation of H-Cys(bzl)-gly-OH derivatives in vitro has revealed notable antioxidant activities, primarily attributed to the thiol group of the cysteine residue, even when protected by a benzyl (B1604629) group. The conjugation of peptides with known antioxidant molecules, such as hydroxycinnamic acids (HCAs), has been shown to synergistically enhance their radical scavenging properties. researchgate.netresearchgate.net

Derivatives of H-Cys(bzl)-gly-OH, particularly glutathione (B108866) analogs where the glutamate (B1630785) residue is modified or absent, have been evaluated for their ability to neutralize free radicals and inhibit lipid peroxidation. researchgate.net Standard in vitro assays are employed to quantify these effects.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. Studies on related peptide conjugates, such as those involving caffeic acid (CA), show that the peptide backbone significantly influences antioxidant capacity. researchgate.netresearchgate.net For instance, some caffeic acid-dipeptide conjugates exhibit superior radical scavenging activity compared to CA alone. researchgate.net

Lipid Autoxidation Inhibition Test: This method assesses the capacity of a compound to prevent the chain reaction of lipid peroxidation, often measured using methods like the ferric thiocyanate (B1210189) test. In these systems, peptide conjugates have demonstrated enhanced inhibitory activities, indicating their potential to protect biological membranes from oxidative damage. researchgate.netresearchgate.net

Nitric Oxide (NO) Scavenging Assay: Some studies utilize assays to measure the quenching of nitric oxide radicals. For example, a novel synthetic compound, 4-(3,5-Di-tert-butyl- 4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, showed significant NO scavenging ability (57.71%) compared to the standard butylated hydroxytoluene (BHT) (38.19%). japsonline.com While not a direct derivative, this illustrates a common method for assessing antioxidant potential.

The antioxidant activity of these peptides is often linked to their structure. For example, the presence of electron-donating groups on aromatic rings within the molecule can enhance radical scavenging properties. mdpi.com A study on a thiosulfinate derivative from Petiveria alliacea, S-benzyl phenylmethanethiosulfinate, found it effectively inhibited the oxidation of cumene (B47948) and methyl linoleate, acting as a chain-breaking antioxidant with a stoichiometric factor (n) of approximately 2, meaning one molecule of the antioxidant can trap two peroxyl radicals. researchgate.net

| Assay Type | Principle | Common Findings for Related Derivatives |

| DPPH Radical Scavenging | Measures the ability to donate an H-atom/electron to the stable DPPH radical. | Conjugation with phenolic compounds like caffeic acid enhances activity. researchgate.netresearchgate.net |

| Lipid Peroxidation Inhibition | Assesses the prevention of the oxidative degradation of lipids. | Peptide conjugates show enhanced inhibition compared to individual components. researchgate.net |

| Nitric Oxide Scavenging | Measures the quenching of NO radicals, often using the Griess reagent. | Various synthetic molecules show potential, indicating a valid screening method. japsonline.com |

| Peroxyl Radical Trapping | Determines the stoichiometric number of radicals trapped per antioxidant molecule. | S-benzyl phenylmethanethiosulfinate traps approximately two peroxyl radicals per molecule. researchgate.net |

Analysis of Abilities to Modulate Cellular Responses in In Vitro Assays

Derivatives of H-Cys(bzl)-gly-OH are capable of modulating a variety of cellular responses, including inflammatory pathways, cell proliferation, and stress responses. ontosight.ai These effects are often linked to the molecule's structural similarity to glutathione (γ-L-glutamyl-L-cysteinyl-glycine), a key regulator of cellular redox status and immune function. researchgate.netnih.gov

Key cellular responses modulated by these compounds include:

Regulation of Inflammatory Cytokines: Glutathione and its metabolites are known to influence the production of pro- and anti-inflammatory cytokines. researchgate.net The redox state of the cell, largely maintained by the glutathione system, is critical for the function of transcription factors like NF-κB, which controls the expression of many inflammatory genes. nih.gov

Induction of Oxidative Stress: While some derivatives act as antioxidants, others can induce oxidative stress under specific conditions. For example, S-benzyl-L-cysteine (SBC), a precursor to H-Cys(bzl)-gly-OH, was found to trigger root oxidative stress in Ipomoea grandifolia plants. mdpi.comresearchgate.net This was evidenced by an increase in reactive oxygen species and markers of lipid peroxidation like malondialdehyde. mdpi.comresearchgate.net

Inhibition of Cell Growth: Certain complex analogs have demonstrated antiproliferative effects. A cyclic pentapeptide containing a Tyr(Bzl) residue, Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly], was shown to inhibit the growth of various human cancer cell lines, including the SH-SY5Y neuroblastoma cell line. nih.gov This effect was mediated through binding to somatostatin (B550006) receptors and stimulating the activity of protein tyrosine phosphatases, key enzymes in cell signaling pathways. nih.gov

Modulation of Detoxification Pathways: The mercapturic acid pathway is a major route for the detoxification of xenobiotics, which involves conjugation with glutathione. frontiersin.org S-conjugates are processed by enzymes like γ-glutamyltransferase (γGT) and dipeptidases. Cysteinylglycine S-conjugates are intermediates in this pathway, highlighting the role of the Cys-Gly moiety in cellular detoxification and drug metabolism. frontiersin.org

Examination of Roles in Metal Ion Homeostasis Mechanisms in Model Systems

The thiol group of the cysteine residue in H-Cys(bzl)-gly-OH and its analogs is a key functional site for interacting with metal ions. ontosight.aimdpi.com Peptides containing cysteine are well-known for their ability to chelate heavy metals, playing a role in detoxification and metal ion homeostasis. mdpi.comresearchgate.net

The mechanisms of metal chelation involve the formation of coordination complexes between the peptide and metal ions.

Chelation Sites: The primary binding sites for metal ions are the nitrogen, oxygen, and sulfur atoms within the peptide structure. mdpi.com For cysteine-containing peptides, the sulfur atom of the thiol group is a particularly strong Lewis base that reacts readily with soft Lewis acids like heavy metal ions (e.g., Cd²⁺, Hg²⁺, Cu²⁺). researchgate.net Terminal carboxyl groups and amino groups also participate in coordination. mdpi.com